

IUPAC nomenclature and synonyms for 4phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Phenyl-2-butanol	
Cat. No.:	B1222856	Get Quote

An In-depth Technical Guide to 4-Phenyl-2-Butanol

This guide provides a comprehensive overview of **4-phenyl-2-butanol**, including its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure C₆H₅CH₂CH₂CH(OH)CH₃ is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-phenylbutan-2-ol[1][2]

The molecule is also known by a variety of synonyms in commercial and academic literature. These include:

- 4-Phenylbutan-2-ol[1]
- Methylphenethylcarbinol[1]
- Benzenepropanol, alpha-methyl-[1]
- 1-Phenyl-3-butanol[1]
- 2-Hydroxy-4-phenylbutane[1]

- α-Methylbenzenepropanol[1][2]
- Phenylethyl methyl carbinol[1]

Physicochemical Properties

4-Phenyl-2-butanol is a colorless, oily liquid with a characteristic floral and fruity odor.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[4][5] The key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H14O	[1][5]
Molecular Weight	150.22 g/mol	[1]
CAS Number	2344-70-9	[1]
Density	0.970 g/mL at 25 °C	[3][6]
Boiling Point	132 °C at 14 mmHg	[3][6]
Refractive Index	n20/D 1.5140	[3][6]
Flash Point	110.56 °C	[7]

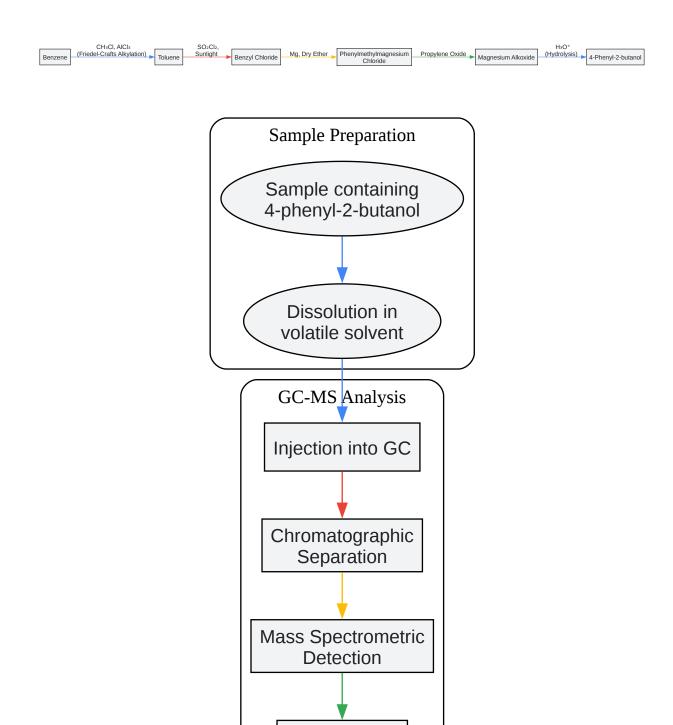
Experimental Protocols: Synthesis of 4-Phenyl-2-Butanol

Several synthetic routes for the preparation of **4-phenyl-2-butanol** have been reported. The choice of method may depend on the desired scale, stereochemistry, and available starting materials.

Hydrogenation of Benzylideneacetone

Optically inactive **4-phenyl-2-butanol** can be prepared via the hydrogenation of benzylideneacetone.[3]

· Reactants: Benzylideneacetone, hydrogen gas.


- Solvent: Alcohol (e.g., ethanol).
- Catalyst: Platinum oxide, palladium oxide, or ferrous sulfate.[3]
- Conditions: The reaction is typically carried out under pressure.[3]
- Procedure: Benzylideneacetone is dissolved in an appropriate alcoholic solvent in a pressure
 vessel. The catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction
 mixture is agitated until the uptake of hydrogen ceases. After the reaction is complete, the
 catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The
 resulting crude product can be purified by distillation.

Synthesis from Benzene via Grignard Reagent

A multi-step synthesis starting from benzene can be employed to produce **4-phenyl-2-butanol**. [8]

- Friedel-Crafts Alkylation: Benzene is alkylated with methyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to yield toluene.[8]
- Halogenation: Toluene undergoes free-radical halogenation with sulfuryl chloride under UV light to produce benzyl chloride.[8]
- Grignard Reagent Formation: Benzyl chloride is reacted with magnesium metal in dry ether to form the Grignard reagent, phenylmethylmagnesium chloride.[8]
- Reaction with Propylene Oxide: The Grignard reagent is then treated with propylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.[8]
- Hydrolysis: Subsequent hydrolysis of the resulting magnesium alkoxide yields 4-phenyl-2butanol.[8]

Click to download full resolution via product page

Data Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-2-butanol [webbook.nist.gov]
- 3. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 2344-70-9: 4-Phenyl-2-butanol | CymitQuimica [cymitquimica.com]
- 6. 4-苯基-2-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]
- 8. quora.com [quora.com]
- To cite this document: BenchChem. [IUPAC nomenclature and synonyms for 4-phenyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1222856#iupac-nomenclature-and-synonyms-for-4-phenyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com